

Application Notes and Protocols for Evaluating Sulodexide in Venous Thromboembolism

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for evaluating Sulodexide in the context of venous thromboembolism (VTE). Detailed protocols for key experimental assays and visualizations of relevant biological pathways are included to support researchers and drug development professionals in this field.

Introduction to Sulodexide and Venous Thromboembolism

Venous thromboembolism, encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is a significant cause of morbidity and mortality worldwide. Sulodexide, a highly purified glycosaminoglycan mixture, has emerged as a potential therapeutic agent for the prevention of recurrent VTE.[1] Its multifaceted mechanism of action, targeting various aspects of the coagulation cascade, fibrinolysis, and endothelial function, makes it a compelling candidate for long-term secondary prevention of VTE with a favorable safety profile, particularly a low risk of major bleeding.[2][3]

Clinical Trial Design for Sulodexide in VTE

The evaluation of Sulodexide for VTE has been the focus of several key clinical trials. The design of these studies provides a robust framework for assessing the efficacy and safety of this compound.



Key Clinical Trial Summaries

Two pivotal studies, the SURVET (Sulodexide in Secondary Prevention of Recurrent Deep Vein Thrombosis) study and the Jason study, have provided significant insights into the clinical application of Sulodexide for VTE. The core designs of these trials are summarized below.

Parameter	SURVET Study	Jason Study
Study Design	Multicenter, multinational, randomized, double-blind, parallel-group, placebo-controlled	Multicenter, randomized, double-blind, placebo- controlled
Patient Population	615 patients with a first-ever unprovoked VTE who had completed 3 to 12 months of oral anticoagulant treatment.	1450 elderly patients (≥75 years) after at least 3 months of anticoagulation for a first VTE episode.
Intervention	Sulodexide 500 LSU (Lipase Reisensing Units) twice daily or matching placebo for 2 years.	- Sulodexide 500 LSU twice daily for 12 months Sulodexide 250 LSU twice daily + placebo for 12 months Placebo for 12 months.
Primary Efficacy Outcome	Recurrence of symptomatic, objectively confirmed VTE (composite of DVT and nonfatal or fatal PE).	Composite of death for VTE and recurrent VTE.
Primary Safety Outcome	Major or clinically relevant nonmajor bleeding.	Occurrence of major bleeding.
Secondary Outcomes	Distal or superficial vein thrombosis, nonfatal or fatal myocardial infarction, stroke, or acute ischemia of the lower limbs.	Stroke, cardiovascular death, other thromboembolic events, and a composite of major and clinically relevant non-major bleeding.

Clinical Trial Workflow

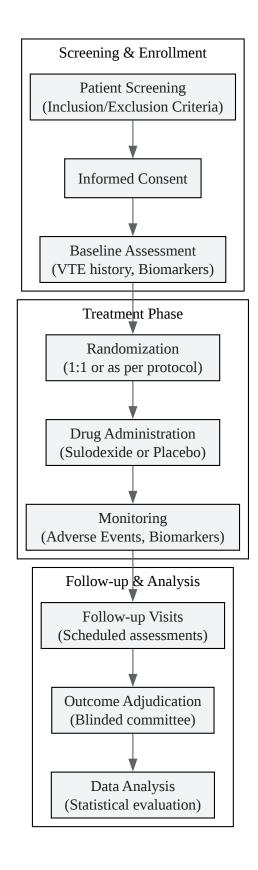




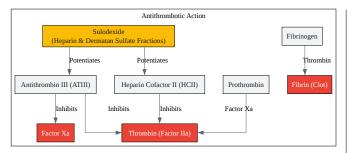


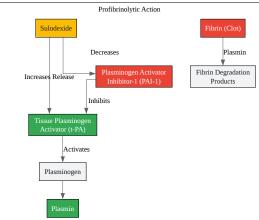
A typical clinical trial workflow for evaluating Sulodexide in VTE involves several key stages, from patient recruitment to data analysis.



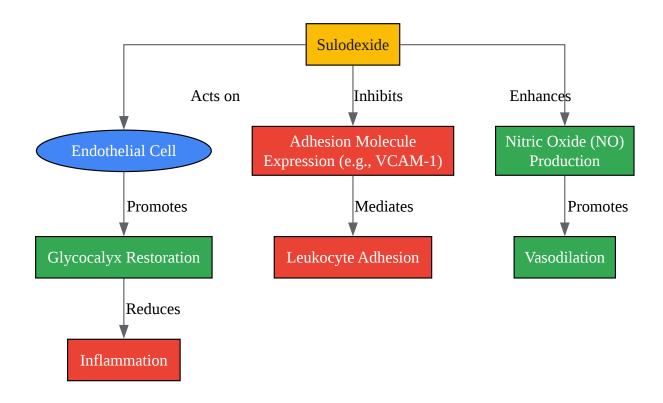












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